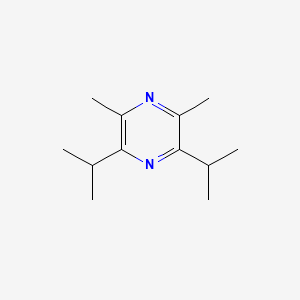
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, food industries, and perfumeries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts . Another approach involves the self-condensation of aminoacetone followed by oxidation with mercury chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazine synthesis, such as the use of catalytic cyclization and controlled reaction environments, are likely employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of pharmaceutical intermediates and other industrial chemicals.
Wirkmechanismus
like other pyrazine derivatives, it is believed to interact with various molecular targets and pathways, potentially inhibiting microbial growth or modulating biological processes . Further research is needed to elucidate its precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylpyrazine: Known for its use in flavor and fragrance industries.
3-Ethyl-2,5-dimethylpyrazine: Another pyrazine derivative with applications in food and pharmaceuticals.
2,3-Dimethyl-5-isobutylpyrazine: Used in the synthesis of various industrial chemicals.
Uniqueness
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other pyrazine derivatives
Eigenschaften
CAS-Nummer |
62618-65-9 |
|---|---|
Molekularformel |
C12H20N2 |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
2,6-dimethyl-3,5-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C12H20N2/c1-7(2)11-9(5)13-10(6)12(14-11)8(3)4/h7-8H,1-6H3 |
InChI-Schlüssel |
OIRHXQYZWOAFKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate](/img/structure/B14511713.png)
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)
![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)
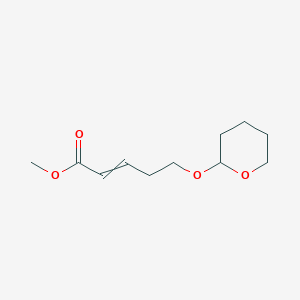
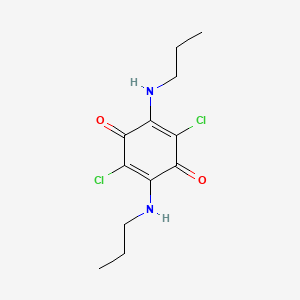
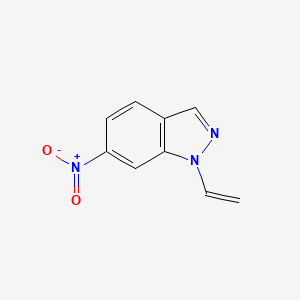

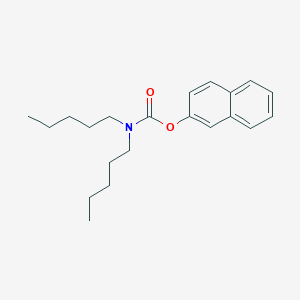
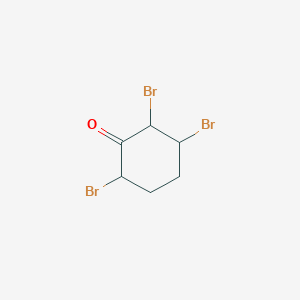


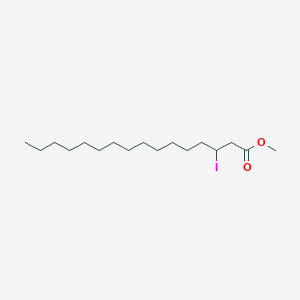
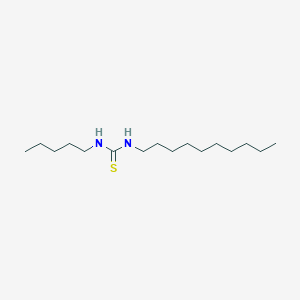
![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)
